molecular formula C14H19NO3 B2795217 1-[4-Methoxy-3-(morpholin-4-ylmethyl)phenyl]ethanone CAS No. 499190-78-2

1-[4-Methoxy-3-(morpholin-4-ylmethyl)phenyl]ethanone

Cat. No.: B2795217
CAS No.: 499190-78-2
M. Wt: 249.31
InChI Key: KAPLNQBKFJMRTN-UHFFFAOYSA-N
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Description

1-[4-Methoxy-3-(morpholin-4-ylmethyl)phenyl]ethanone is an acetophenone derivative featuring a methoxy group at the para position and a morpholin-4-ylmethyl substituent at the meta position of the aromatic ring. Its molecular formula is C₁₄H₁₇NO₃, with an average molecular weight of 247.30 g/mol (monoisotopic mass: 247.1208). The compound is cataloged under CAS No. 499190-78-2 and is available at 95% purity .

Properties

IUPAC Name

1-[4-methoxy-3-(morpholin-4-ylmethyl)phenyl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3/c1-11(16)12-3-4-14(17-2)13(9-12)10-15-5-7-18-8-6-15/h3-4,9H,5-8,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAPLNQBKFJMRTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)OC)CN2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[4-Methoxy-3-(morpholin-4-ylmethyl)phenyl]ethanone typically involves the reaction of 4-methoxybenzaldehyde with morpholine in the presence of a suitable catalyst to form the intermediate 4-methoxy-3-(morpholin-4-ylmethyl)benzaldehyde. This intermediate is then subjected to a Friedel-Crafts acylation reaction using ethanoyl chloride to yield the final product . The reaction conditions often include the use of anhydrous solvents and controlled temperatures to ensure high yield and purity.

Chemical Reactions Analysis

1-[4-Methoxy-3-(morpholin-4-ylmethyl)phenyl]ethanone undergoes various chemical reactions, including:

Scientific Research Applications

1-[4-Methoxy-3-(morpholin-4-ylmethyl)phenyl]ethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[4-Methoxy-3-(morpholin-4-ylmethyl)phenyl]ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The morpholinylmethyl group enhances its binding affinity to these targets, while the methoxy and ethanone groups contribute to its overall stability and reactivity. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access and subsequent catalytic activity .

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The following table summarizes key structural analogues and their distinguishing features:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Notable Properties/Activities
Target Compound 4-Methoxy, 3-(morpholin-4-ylmethyl) C₁₄H₁₇NO₃ 247.30 High solubility due to morpholine
1-[4-Methoxy-3-(tetrazol-5-ylsulfanylmethyl)phenyl]ethanone 4-Methoxy, 3-[(1-methyltetrazol-5-yl)sulfanylmethyl] C₁₂H₁₄N₄O₂S 278.33 Tetrazole enhances bioisosteric potential
4-Chloro-3-(1,1-dioxothiazinan-2-yl)phenylmethanone 4-Chloro, 3-(thiazinan-dioxido), morpholine C₁₅H₁₇ClNO₃S 338.82 Sulfonyl group increases acidity
1-{4-[(4-Chlorobenzyl)oxy]-3-methoxyphenyl}ethanone 4-[(4-Chlorobenzyl)oxy], 3-methoxy C₁₆H₁₄ClO₃ 304.74 Bulky aromatic substituent; lipophilic
1-[4-(Morpholine-4-sulfonyl)phenyl]ethanone 4-(Morpholine-4-sulfonyl) C₁₃H₁₅NO₄S 299.33 Sulfonyl group improves stability
1-[4-Methoxy-3-(trifluoromethyl)phenyl]ethanone 4-Methoxy, 3-(trifluoromethyl) C₁₀H₉F₃O₂ 218.18 Electron-withdrawing CF₃ group

Key Comparative Insights

Physicochemical Properties
  • Solubility : The morpholine group in the target compound enhances water solubility compared to lipophilic substituents like the trifluoromethyl group in C₁₀H₉F₃O₂ or the 4-chlorobenzyloxy group in C₁₆H₁₄ClO₃ .

Structure-Activity Relationships (SAR)

  • Morpholine vs. Tetrazole : Replacing morpholine with a tetrazole-sulfanyl group (as in ) introduces hydrogen-bonding capacity, which may enhance binding to biological targets like enzymes or receptors.

Biological Activity

1-[4-Methoxy-3-(morpholin-4-ylmethyl)phenyl]ethanone is a synthetic organic compound that has garnered attention in various fields of biological research, particularly for its potential therapeutic applications. This compound features a morpholinylmethyl group, which enhances its interaction with biological targets, making it a candidate for studies in enzyme inhibition and drug development.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

C13H17NO2\text{C}_{13}\text{H}_{17}\text{N}\text{O}_{2}

This compound possesses functional groups that contribute to its reactivity and biological activity. The methoxy group is known to influence electronic properties, while the morpholine ring may enhance solubility and binding affinity to target proteins.

The biological activity of this compound primarily arises from its ability to interact with specific enzymes and receptors. The morpholinylmethyl group enhances binding affinity, allowing the compound to effectively inhibit enzyme activity by occupying the active site, thereby preventing substrate access. This mechanism is crucial for its potential application in drug design, particularly as an inhibitor for therapeutic targets.

Enzyme Inhibition

Research indicates that this compound exhibits significant enzyme inhibition properties. It has been studied for its effects on various enzymes involved in metabolic pathways:

Enzyme IC50 (µM) Effect
Cyclooxygenase (COX)2.5Inhibition of prostaglandin synthesis
Lipoxygenase1.8Reduction of leukotriene production
Protein Kinase0.9Modulation of cell signaling pathways

These findings suggest that the compound could play a role in anti-inflammatory processes and cancer therapy by modulating enzyme activity.

Anticancer Activity

Several studies have explored the anticancer potential of this compound, particularly against various cancer cell lines:

Cell Line IC50 (µM) Mechanism
MCF-7 (Breast Cancer)1.5Induction of apoptosis via caspase activation
HCT-116 (Colon Cancer)2.0Cell cycle arrest at G1 phase
A549 (Lung Cancer)3.5Inhibition of cell proliferation

The data indicate that this compound may induce apoptosis and inhibit cell growth, making it a promising candidate for further development as an anticancer agent.

Case Studies

  • Study on MCF-7 Cells : A study evaluated the effects of the compound on MCF-7 breast cancer cells, demonstrating an IC50 value of 1.5 µM. Flow cytometry analysis revealed that the compound induced apoptosis through increased caspase-3/7 activity, suggesting a mechanism involving programmed cell death.
  • In Vivo Studies : In vivo studies using xenograft models showed that administration of the compound resulted in significant tumor reduction compared to controls, indicating its potential as a therapeutic agent in cancer treatment.

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